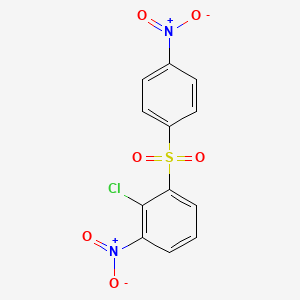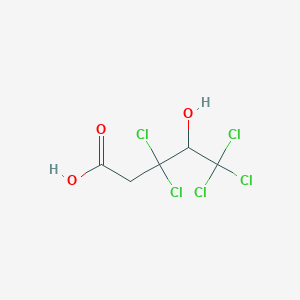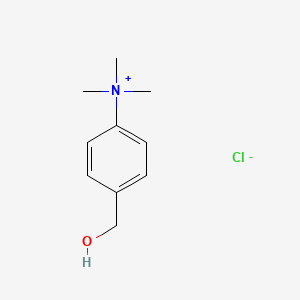
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound with a benzene ring substituted with a hydroxymethyl group and a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.
- The product is then purified through crystallization or other suitable methods.
N,N,N-trimethylaniline: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-N,N,N-trimethylanilinium chloride.
Reduction: Formation of 4-(Aminomethyl)-N,N,N-trimethylaniline.
Substitution: Formation of various substituted anilinium compounds depending on the nucleophile used.
科学的研究の応用
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
111728-67-7 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
[4-(hydroxymethyl)phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZOPDHARSJVCMLD-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


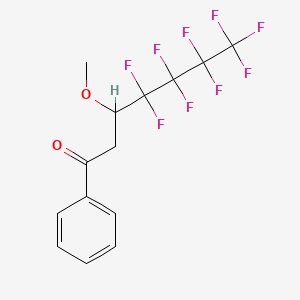
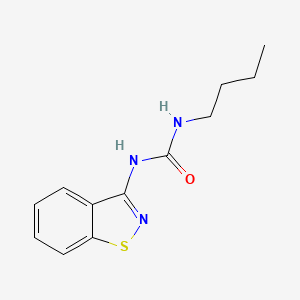
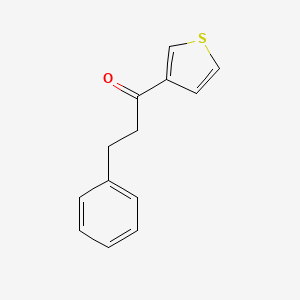


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
